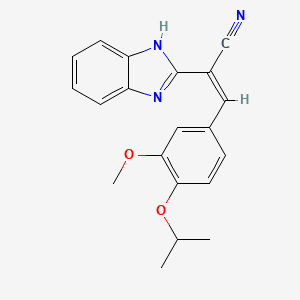![molecular formula C17H20N4O4 B3866788 N,N'-bis[(E)-(5-methylfuran-2-yl)methylideneamino]pentanediamide](/img/structure/B3866788.png)
N,N'-bis[(E)-(5-methylfuran-2-yl)methylideneamino]pentanediamide
Overview
Description
N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]pentanediamide is a synthetic organic compound characterized by the presence of two furan rings and a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]pentanediamide typically involves the condensation of 5-methylfurfural with pentanediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bonds. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]pentanediamide .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]pentanediamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The imine bonds can be reduced to form amines.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]pentanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]pentanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan rings and imine bonds play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]hexanediamide
- N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]heptanediamide
Uniqueness
N,N’-bis[(E)-(5-methylfuran-2-yl)methylideneamino]pentanediamide is unique due to its specific structural features, including the length of the pentanediamide backbone and the presence of 5-methylfuran rings. These structural characteristics contribute to its distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
N,N'-bis[(E)-(5-methylfuran-2-yl)methylideneamino]pentanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-12-6-8-14(24-12)10-18-20-16(22)4-3-5-17(23)21-19-11-15-9-7-13(2)25-15/h6-11H,3-5H2,1-2H3,(H,20,22)(H,21,23)/b18-10+,19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUUCQASRGJDPE-XOBNHNQQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866708.png)

![N'-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide](/img/structure/B3866719.png)
![4-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B3866738.png)
![[1-(4-Methyl-8-methylsulfanylquinolin-2-yl)piperidin-3-yl]methanol](/img/structure/B3866740.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[N-(3,5-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B3866748.png)
![2-[(7-Chloro-4-methylquinolin-2-yl)-propylamino]ethanol](/img/structure/B3866753.png)
![4-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3866757.png)
![4-biphenylyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B3866765.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3866785.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B3866793.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-3-phenylpropanamide](/img/structure/B3866802.png)
![1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene](/img/structure/B3866805.png)
![N'-[4-(benzyloxy)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3866810.png)
